molecular formula C25H26N4O3 B11201139 N-(2-ethoxyphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-(2-ethoxyphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11201139
M. Wt: 430.5 g/mol
InChI Key: LSWYUEDFGROAEA-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the pyrrolopyrimidine core through cyclization reactions.
  • Introduction of the ethoxyphenyl and phenyl groups via substitution reactions.
  • Acetylation to introduce the acetamide functionality.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:

  • Selection of cost-effective reagents.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-ETHOXYPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE include other pyrrolopyrimidines with varying substituents. Examples include:

  • N-(2-METHOXYPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE
  • N-(2-CHLOROPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(2-ETHOXYPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C25H26N4O3/c1-4-32-21-13-9-8-12-20(21)27-22(30)15-28-14-19(18-10-6-5-7-11-18)23-24(28)25(31)29(16-26-23)17(2)3/h5-14,16-17H,4,15H2,1-3H3,(H,27,30)

InChI Key

LSWYUEDFGROAEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C(C)C)C4=CC=CC=C4

Origin of Product

United States

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